![molecular formula C20H32N2O2 B5614060 2-[4-(3-methoxypropyl)-1-piperidinyl]-N,N-dimethyl-1-(2-methylphenyl)-2-oxoethanamine](/img/structure/B5614060.png)
2-[4-(3-methoxypropyl)-1-piperidinyl]-N,N-dimethyl-1-(2-methylphenyl)-2-oxoethanamine
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Overview
Description
The study of complex organic molecules like "2-[4-(3-methoxypropyl)-1-piperidinyl]-N,N-dimethyl-1-(2-methylphenyl)-2-oxoethanamine" encompasses various aspects of organic chemistry, including synthesis strategies, molecular structure elucidation, reactivity patterns, and physicochemical property determination. These compounds often feature in medicinal chemistry research due to their potential biological activities.
Synthesis Analysis
The synthesis of complex organic molecules typically involves multi-step reactions, starting from simpler precursors. An example related to the piperidine ring, a core structure in the molecule of interest, demonstrates the versatility of nitrogen-containing heterocycles. Blokhin et al. (1990) explored reactions of N-(4-methoxybenzylidene)-N,N-dialkyliminium and 2-(4-methoxyphenyl)pyridinium salts with aliphatic amines, showcasing methods that could be adapted for synthesizing related structures (Blokhin et al., 1990).
Molecular Structure Analysis
The determination of molecular structure often utilizes techniques such as X-ray crystallography and NMR spectroscopy. Yang et al. (2009) reported on the structure of 1-phenethyl-4-hydroxy-4-substituted piperidinium hydrochlorides, providing a framework for understanding how substitutions on the piperidine ring influence overall molecular conformation and stability (Yang et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of a molecule is closely related to its functional groups and structural features. Berardi et al. (2005) investigated the methyl substitution on the piperidine ring, revealing insights into selective binding and activity at the sigma(1) receptor. This study highlights the importance of subtle structural modifications on biological activity and receptor affinity (Berardi et al., 2005).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are crucial for understanding a compound's behavior in different environments. The synthesis and molecular structure of compounds similar to the one of interest can provide insights into these properties, as demonstrated by Khan et al. (2013), who reported on the crystal and molecular structure of related compounds, offering a basis for predicting physical properties (Khan et al., 2013).
properties
IUPAC Name |
2-(dimethylamino)-1-[4-(3-methoxypropyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-16-8-5-6-10-18(16)19(21(2)3)20(23)22-13-11-17(12-14-22)9-7-15-24-4/h5-6,8,10,17,19H,7,9,11-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOGLZWQUHLGQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)N2CCC(CC2)CCCOC)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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